molecular formula C10H8ClNO3 B6162104 4-chloro-7-methoxy-1H-indole-2-carboxylic acid CAS No. 2060051-38-7

4-chloro-7-methoxy-1H-indole-2-carboxylic acid

Cat. No. B6162104
CAS RN: 2060051-38-7
M. Wt: 225.6
InChI Key:
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Description

4-chloro-7-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO3 . It is a derivative of indole, a heterocyclic compound that is important in many biological processes .


Molecular Structure Analysis

The molecular structure of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid consists of an indole ring substituted with a chlorine atom at the 4th position and a methoxy group at the 7th position . The indole ring is also attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid are not fully detailed in the available resources. It is known to be a solid , but other properties such as melting point, boiling point, and density are not specified .

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid is not explicitly stated in the available literature. Indole derivatives are known to have various biological activities, but the specific actions of this compound would depend on its interactions with biological targets .

Safety and Hazards

4-chloro-7-methoxy-1H-indole-2-carboxylic acid is considered hazardous. It has been classified as having acute oral toxicity, skin irritation, eye irritation, and skin sensitization potential . It is also classified as a combustible solid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-methoxy-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-1H-indole", "methyl 2-bromoacetate", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "sodium sulfate", "sodium hydride", "dimethylformamide", "methoxyacetic acid" ], "Reaction": [ "Step 1: 4-chloro-1H-indole is reacted with methyl 2-bromoacetate in the presence of sodium hydroxide and methanol to yield 4-chloro-1-(2-bromoacetyl)-1H-indole.", "Step 2: The product from step 1 is hydrolyzed with hydrochloric acid to remove the bromine and yield 4-chloro-1-(2-carboxyacetyl)-1H-indole.", "Step 3: The product from step 2 is treated with sodium bicarbonate to form the corresponding carboxylate salt.", "Step 4: The carboxylate salt from step 3 is acidified with hydrochloric acid to yield 4-chloro-1-(2-carboxyacetyl)-1H-indole.", "Step 5: The product from step 4 is reacted with sodium hydride in the presence of dimethylformamide to form the corresponding indole anion.", "Step 6: The indole anion from step 5 is reacted with methoxyacetic acid to yield 4-chloro-7-methoxy-1H-indole-2-carboxylic acid.", "Step 7: The product from step 6 is purified by recrystallization from diethyl ether and drying over sodium sulfate to yield the final product." ] }

CAS RN

2060051-38-7

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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